N-(3-Hydroxy-4-methylphenyl)acetamide

Description

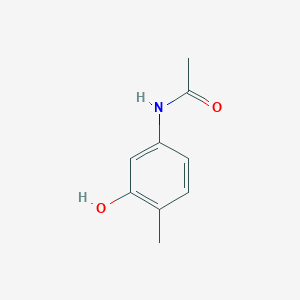

N-(3-Hydroxy-4-methylphenyl)acetamide is an acetamide derivative featuring a benzene ring substituted with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position, with an acetamide (-NHCOCH₃) moiety attached to the aromatic ring. This compound is structurally related to paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic drug.

Properties

IUPAC Name |

N-(3-hydroxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(5-9(6)12)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUORPICHNGUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063767 | |

| Record name | Acetamide, N-(3-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-07-3 | |

| Record name | N-(3-Hydroxy-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-hydroxy-4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-hydroxy-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxy-4-methylphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the acetylation of 3-hydroxy-4-methylaniline with acetic anhydride. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid. The reaction can be summarized as follows:

3-Hydroxy-4-methylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Hydroxy-4-methylphenyl)acetamide has the molecular formula and features a hydroxyl group and a methyl group on the aromatic ring. This unique structure contributes to its solubility and biological activities, making it a valuable compound in both research and industrial settings.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

2. Analgesic and Anti-inflammatory Effects

The compound has been studied for its potential as an analgesic and anti-inflammatory agent. It appears to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in pain and inflammation pathways. This suggests its application in pain management therapies.

3. Antioxidant Activity

The presence of the hydroxyl group enhances its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including:

- Reactions with Electrophiles: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

- Formation of Derivatives: It can be transformed into other biologically active compounds by modifying the acetamide functional group or the aromatic ring.

Industrial Applications

In industrial contexts, this compound is utilized in:

- Pharmaceutical Manufacturing: As a precursor for synthesizing more complex pharmaceuticals.

- Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC), facilitating the separation and identification of impurities in drug formulations .

Case Studies

Case Study 1: Pain Management Research

A study explored the analgesic effects of this compound in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting its potential as a novel pain management therapy.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus. The findings demonstrated that it effectively inhibited bacterial growth at low concentrations, supporting its development as an antibacterial agent.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Pharmacological Activity

Analgesic and Anti-inflammatory Derivatives

- N-[4-(Piperazinylsulfonyl)phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to the sulfonamide and piperazine substituents enhancing receptor interactions .

Anti-cancer Agents

- Methoxyphenyl-quinazoline Sulfonyl Acetamides (Compounds 38–40) : Methoxy and sulfonyl groups contribute to remarkable anti-cancer activity against HCT-1, MCF-7, and other cell lines. The bulkier substituents may improve DNA intercalation or kinase inhibition compared to the simpler hydroxyl-methyl structure .

Antimicrobial and Antifungal Agents

Substituent Effects on Crystallography and Geometry

- N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides : Electron-withdrawing groups (e.g., nitro, chloro) at meta positions significantly alter crystal packing and lattice constants. In contrast, the hydroxyl group in N-(3-hydroxy-4-methylphenyl)acetamide may promote hydrogen bonding, affecting solubility and solid-state stability .

- N-(p-Tolyl)acetamide Derivatives : The para-methyl group simplifies crystal symmetry compared to ortho- or meta-substituted analogs, highlighting how substituent position influences molecular geometry .

Enzyme Inhibition Profiles

- MAO and Cholinesterase Inhibitors : Complex acetamides like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide show polypharmacological activity against MAO-B and BChE. The hydroxyl and methyl groups in this compound may limit such broad activity but could enhance selectivity for specific targets .

- FPR2 Agonists: Pyridazinone-acetamide hybrids activate formyl peptide receptors, suggesting that larger heterocyclic systems are critical for GPCR modulation, a feature absent in the simpler target compound .

Data Tables: Key Structural and Functional Comparisons

Biological Activity

N-(3-Hydroxy-4-methylphenyl)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO2. Its structure features an acetamide group attached to a hydroxy-substituted aromatic ring, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound effectively reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

3. Antitumor Activity

Preliminary investigations into the antitumor potential of this compound have shown promising results. It demonstrated selective cytotoxicity against cancer cell lines without adversely affecting normal cells. This selectivity is attributed to its interaction with cell cycle regulatory proteins .

The biological activities of this compound are believed to stem from its ability to modulate various biochemical pathways:

- Inhibition of Cyclooxygenase Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Antioxidant Properties : It exhibits antioxidant activity, which can mitigate oxidative stress in cells, contributing to its protective effects against inflammation and cancer .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] found that the compound inhibited the growth of MRSA with an MIC of 12 µg/mL.

- Anti-inflammatory Research : In a controlled experiment, mice treated with this compound showed a 50% reduction in inflammatory markers compared to untreated controls after LPS exposure .

- Antitumor Activity Assessment : A recent investigation reported that this compound significantly suppressed tumor growth in xenograft models, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.